molecular formula C14H17N3OS B12485996 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(propan-2-yl)benzamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(propan-2-yl)benzamide

Cat. No.: B12485996
M. Wt: 275.37 g/mol
InChI Key: IKTBIKHOMTWCIJ-UHFFFAOYSA-N
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Description

N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-4-ISOPROPYLBENZAMIDE: is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Properties

Molecular Formula

C14H17N3OS

Molecular Weight

275.37 g/mol

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-propan-2-ylbenzamide

InChI

InChI=1S/C14H17N3OS/c1-4-12-16-17-14(19-12)15-13(18)11-7-5-10(6-8-11)9(2)3/h5-9H,4H2,1-3H3,(H,15,17,18)

InChI Key

IKTBIKHOMTWCIJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-4-ISOPROPYLBENZAMIDE typically involves the reaction of 5-ethyl-1,3,4-thiadiazole-2-amine with 4-isopropylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-4-ISOPROPYLBENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-4-ISOPROPYLBENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anticonvulsant and anticancer properties.

Mechanism of Action

The mechanism of action of N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-4-ISOPROPYLBENZAMIDE involves its interaction with various molecular targets. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in the biosynthesis of bacterial cell walls, leading to antimicrobial effects. In the context of its anticonvulsant activity, it may modulate ion channels or neurotransmitter receptors in the central nervous system .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-((5-(P-TOLYLAMINO)-1,3,4-THIADIAZOL-2-YL)THIO)ACETAMIDE
  • 1-BUTYL-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-4-HYDROXY-2-OXOQUINOLINE-3-CARBOXAMIDE

Uniqueness

N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-4-ISOPROPYLBENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

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